molecular formula C9H12ClNO2 B2958619 7-Methoxy-2,3-dihydro-benzofuran-3-ylamine hydrochloride CAS No. 1199782-75-6

7-Methoxy-2,3-dihydro-benzofuran-3-ylamine hydrochloride

Cat. No.: B2958619
CAS No.: 1199782-75-6
M. Wt: 201.65
InChI Key: BJPYOMLOWKGYLJ-UHFFFAOYSA-N
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Description

7-Methoxy-2,3-dihydro-benzofuran-3-ylamine hydrochloride is a chemical compound with the molecular formula C9H12ClNO2 It is a derivative of benzofuran, a class of compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-2,3-dihydro-benzofuran-3-ylamine hydrochloride typically involves the following steps:

    Formation of Benzofuran Ring: The benzofuran ring is synthesized through a cyclization reaction, often starting from a phenol derivative.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-2,3-dihydro-benzofuran-3-ylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often altering its biological activity.

    Substitution: The methoxy and amine groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted benzofuran derivatives, which can have different biological activities and properties.

Scientific Research Applications

7-Methoxy-2,3-dihydro-benzofuran-3-ylamine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including anti-tumor and anti-viral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Methoxy-2,3-dihydro-benzofuran-3-ylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of tumor growth or antiviral activity. The exact molecular targets and pathways are still under investigation, but initial studies suggest involvement in oxidative stress pathways and modulation of cellular signaling.

Comparison with Similar Compounds

Similar Compounds

  • 7-Hydroxy-2,3-dihydro-benzofuran-3-ylamine hydrochloride
  • 7-Methoxy-2,3-dihydro-benzofuran-3-ylamine sulfate
  • 2,3-Dihydro-benzofuran-3-ylamine hydrochloride

Uniqueness

7-Methoxy-2,3-dihydro-benzofuran-3-ylamine hydrochloride is unique due to the presence of both methoxy and amine groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

7-methoxy-2,3-dihydro-1-benzofuran-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2.ClH/c1-11-8-4-2-3-6-7(10)5-12-9(6)8;/h2-4,7H,5,10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJPYOMLOWKGYLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OCC2N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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